molecular formula C14H13N5OS3 B2413161 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE CAS No. 892225-11-5

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE

Cat. No.: B2413161
CAS No.: 892225-11-5
M. Wt: 363.47
InChI Key: YPTXSWQOVUDKBR-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)12-16-13(19-23-12)15-11(20)7-21-14-18-17-9(2)22-14/h3-6H,7H2,1-2H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTXSWQOVUDKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves several steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide to form 5-(4-methylphenyl)-1,2,4-thiadiazol-3-amine. This intermediate is then reacted with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as triethylamine to yield the final product .

Chemical Reactions Analysis

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-3-YL]ACETAMIDE can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its dual thiadiazole moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a novel derivative of the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of thiadiazole derivatives typically involves multi-step chemical reactions that yield compounds with various substituents. The target compound can be synthesized through a reaction involving 2-chloroacetyl chloride with thiourea to produce the desired thiadiazole structure. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : The cytotoxic effects of related thiadiazole derivatives were evaluated against multiple human cancer cell lines including A431 (epidermoid carcinoma), HT-29 (colon carcinoma), and PC3 (prostate carcinoma). Compounds showed varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Mechanisms of Action : The anticancer activity is often attributed to mechanisms such as:
    • Induction of apoptosis through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
    • Inhibition of key signaling pathways, such as the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. For example:

  • Antibacterial and Antifungal Properties : Some studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be influenced by their structural features. Substituents on the thiadiazole ring can enhance or diminish activity:

CompoundStructureIC50 (µM)Activity Type
9e4-Chloro-substituted15.0 (A431)Anticancer
18Nitrophenoxymethyl32.6Antimicrobial
2gSulphone-containing2.44 (LoVo)Anticancer

Case Studies

  • Compound 9e : Demonstrated strong cytotoxicity against A431 cells with an IC50 value indicating effective inhibition of cell proliferation. Western blot analysis confirmed its role in apoptosis induction.
  • Compound 18 : Exhibited notable antibacterial activity with a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli, showcasing its potential as a therapeutic agent against bacterial infections .

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